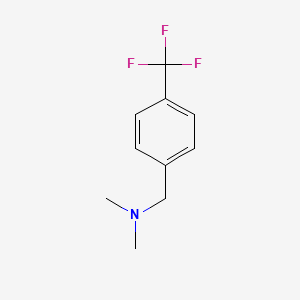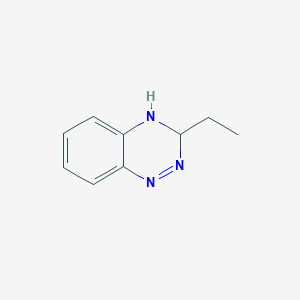
1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane is a complex organic compound characterized by its cyclopropane ring structure. This compound contains a three-membered ring with a chlorine atom, a propyl group, and a trichloroethenyl group attached to it. The unique arrangement of these substituents imparts distinct chemical properties to the molecule.
Méthodes De Préparation
The synthesis of 1-chloro-2-propyl-1-(trichloroethenyl)cyclopropane involves several steps. One common method includes the reaction of tetrachlorocyclopropene with ethylene in the presence of anhydrous sodium carbonate and tetrachloroethylene. The reaction is carried out in a high-pressure vessel at elevated temperatures (around 170°C) for an extended period (approximately 19.5 hours). The product is then purified through distillation .
Analyse Des Réactions Chimiques
1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reductively dechlorinated to form vinylcyclopropanes.
Oxidation Reactions: Oxidative conditions can lead to the formation of different cyclopropyl derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in understanding the behavior of cyclopropane derivatives in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-2-propyl-1-(trichloroethenyl)cyclopropane involves its interaction with specific molecular targets. The compound can undergo substitution and reduction reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and targets depend on the specific application and conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
1-Chloro-2-propyl-1-(trichloroethenyl)cyclopropane can be compared with other cyclopropane derivatives, such as:
1-Chloro-1-(trichloroethenyl)cyclopropane: Similar in structure but lacks the propyl group.
1-Chloro-2-propylcyclopropane: Lacks the trichloroethenyl group.
1-(Trichloroethenyl)cyclopropane: Lacks the chlorine and propyl groups.
The presence of the propyl and trichloroethenyl groups in this compound imparts unique chemical properties, making it distinct from these similar compounds .
Propriétés
Numéro CAS |
72853-06-6 |
|---|---|
Formule moléculaire |
C8H10Cl4 |
Poids moléculaire |
248.0 g/mol |
Nom IUPAC |
1-chloro-2-propyl-1-(1,2,2-trichloroethenyl)cyclopropane |
InChI |
InChI=1S/C8H10Cl4/c1-2-3-5-4-8(5,12)6(9)7(10)11/h5H,2-4H2,1H3 |
Clé InChI |
HJFBVIBPVLQDFF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC1(C(=C(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)

![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)]]bis-](/img/structure/B14470447.png)


![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)

oxo-lambda~5~-phosphane](/img/structure/B14470487.png)
